molecular formula C15H20N2O3 B2885163 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine CAS No. 866151-78-2

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

Cat. No.: B2885163
CAS No.: 866151-78-2
M. Wt: 276.336
InChI Key: NARJZUVUBYEUKW-UHFFFAOYSA-N
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Description

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and benzofuran core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARJZUVUBYEUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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